molecular formula C3F7IO B075313 2-Iodo-1-(trifluoromethoxy)tetrafluoroethane CAS No. 1561-52-0

2-Iodo-1-(trifluoromethoxy)tetrafluoroethane

Cat. No. B075313
CAS RN: 1561-52-0
M. Wt: 311.92 g/mol
InChI Key: AWVOEAIUILBLRE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Iodo-1-(trifluoromethoxy)tetrafluoroethane can be approached through several methods. One notable method involves the gas-phase decomposition of 1-trifluoromethoxy-1,1,2,2-tetrafluoro-2-iodoethane induced by various pyrolysis techniques, which leads to a variety of fragmentation products indicating the presence of C-I and C-O bond cleavages and rearrangements (Pola, 1988).

Molecular Structure Analysis

The molecular structure of related compounds, such as 1,1,1,2-tetrafluoroethane, has been extensively studied, providing insights into the bond lengths, bond angles, and overall molecular geometry which could be analogous to 2-Iodo-1-(trifluoromethoxy)tetrafluoroethane. These studies utilize techniques like gas-phase electron diffraction to obtain precise measurements of structural parameters (Al-Ajdah et al., 1980).

Scientific Research Applications

Trifluoromethoxylation Reactions

The trifluoromethoxy group's introduction into organic compounds is a key area of interest due to its electron-withdrawing nature and ability to increase lipophilicity. A significant application is the direct trifluoromethoxylation of aliphatic substrates, which has been demonstrated with the use of 2,4-dinitro(trifluoromethoxy)benzene. This method generates trifluoromethoxide anions that substitute activated bromides and alkyl iodides, forming aliphatic trifluoromethyl ethers. This reaction represents a pioneering approach to nucleophilic displacement involving the trifluoromethoxy group from an activated aromatic ring (Marrec et al., 2010).

Asymmetric Catalysis

The trifluoromethoxy group's incorporation into drugs and agrochemicals highlights its growing importance. For example, the asymmetric silver-catalysed intermolecular bromotrifluoromethoxylation of alkenes introduces this group into various molecules. This process is distinguished by its operational simplicity, scalability, and mild reaction conditions, demonstrating broad scope and good functional group compatibility. It facilitates the late-stage trifluoromethoxylation of complex small molecules, enhancing their properties for potential applications in pharmaceuticals and agrochemicals (Guo et al., 2017).

Surface Coating and Material Science

In material science, the trifluoroethoxy coating has been used to improve the axial ligand substitution of subphthalocyanine. This coating enhances the solubility and facilitates the purification and characterization of compounds, opening new avenues for investigating intramolecular electron- and energy-transfer processes. Such coatings are pivotal in developing materials with specific properties, including those applicable in biological contexts (Shibata et al., 2010).

Synthesis of Fluorinated Compounds

The preparation of fluorinated organic compounds, such as 1,1,1,2-tetrafluoroethane, underscores the versatility of fluorine chemistry. These compounds are crucial in various applications, including refrigerants, propellants, and solvents, showcasing the utility of fluorinated ethers in industrial and research activities. The development of processes for synthesizing such compounds with high selectivity and under mild conditions exemplifies the advancements in fluorine chemistry and its application to sustainable and environmentally benign manufacturing practices (Quan et al., 2001).

Medicinal Chemistry

The trifluoromethoxy group finds significant application in medicinal chemistry, where its incorporation into pharmaceuticals affects their analgesic, anesthetic, cardiovascular, and psychopharmacologic properties. The unique attributes of the trifluoromethoxy group, such as strong electron-withdrawing nature and high lipophilicity, make trifluoromethoxylated pharmaceuticals highly valuable in therapeutic applications. This area of research demonstrates the potential of trifluoromethoxylation in designing more effective and targeted drug therapies (Jeschke et al., 2007).

properties

IUPAC Name

1,1,2,2-tetrafluoro-1-iodo-2-(trifluoromethoxy)ethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3F7IO/c4-1(5,11)2(6,7)12-3(8,9)10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWVOEAIUILBLRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(F)I)(OC(F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3F7IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10382142
Record name 1,1,2,2-Tetrafluoro-1-iodo-2-(trifluoromethoxy)ethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10382142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Iodo-1-(trifluoromethoxy)tetrafluoroethane

CAS RN

1561-52-0
Record name 1,1,2,2-Tetrafluoro-1-iodo-2-(trifluoromethoxy)ethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10382142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Iodo-1-(trifluoromethoxy)tetrafluoroethane
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